2-amino-1-phenyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
Propriétés
IUPAC Name |
2-amino-1-phenyl-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5OS/c23-20-18(22(28)24-13-15-9-6-12-29-15)19-21(27(20)14-7-2-1-3-8-14)26-17-11-5-4-10-16(17)25-19/h1-12H,13,23H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFASKEOFEBSEAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC=CS5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-1-phenyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting with the formation of the pyrrolo[2,3-b]quinoxaline core. This can be achieved through a condensation reaction between appropriate precursors such as 2-aminophenyl and thiophen-2-ylmethylamine. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and efficacy of the final product.
Analyse Des Réactions Chimiques
Key Reaction Pathways
Mechanistic Insights
3.1 Reactivity of Functional Groups
-
Amino Group : Acts as a nucleophile in condensation reactions (e.g., with carbonyl compounds).
-
Carboxamide Group : Participates in peptide bond formation and hydrogen bonding, influencing solubility.
-
Thiophen-2-ylmethyl Moiety : Provides sulfur atom for potential metal coordination or redox reactions.
3.2 Stability and Degradation
-
Moderate lipophilicity (logP ≈ 4.7) suggests stability in organic solvents but potential reactivity in aqueous environments.
-
Degradation may occur under extreme pH or thermal conditions, though detailed stability data requires experimental validation.
Structural and Reactivity Comparisons
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The pyrroloquinoxaline scaffold has been associated with the inhibition of key enzymes involved in cancer progression, including histone deacetylases and tankyrases, which are implicated in the regulation of cell proliferation and apoptosis.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties, particularly against fungal pathogens. Studies indicate that derivatives of pyrroloquinoxaline can act as efflux pump inhibitors, which are critical in overcoming drug resistance in fungi such as Candida albicans.
Research Findings
- Dual inhibitors : A series of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives were synthesized and tested for their ability to inhibit the drug efflux activity of C. albicans transporters. Some compounds demonstrated significant antifungal activity by reversing resistance mechanisms .
- Minimum Inhibitory Concentration (MIC) : The MIC values for these compounds ranged from 100 to 901 µM against resistant strains, indicating their potential utility in treating resistant fungal infections .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis.
Potential Applications
- Alzheimer's Disease : The inhibition of specific enzymes linked to neurodegeneration could position this compound as a candidate for further development in Alzheimer's disease therapies .
- Parkinson's Disease : Similar mechanisms may apply to Parkinson's disease, where oxidative stress plays a significant role in neuronal death .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy and selectivity of this compound. Variations in substituents on the pyrroloquinoxaline scaffold can significantly influence biological activity.
| Substituent Position | Effect on Activity |
|---|---|
| Para-substituted aryl groups | Enhanced potency against tankyrases |
| Presence of thiophenes | Improved solubility and bioavailability |
| Alkyl chain variations | Modulation of pharmacokinetic properties |
Mécanisme D'action
The mechanism by which 2-amino-1-phenyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
Substituent Variations at Position 1
The substituent at position 1 significantly influences steric and electronic properties:
Key Observations :
- Aromatic vs. alkyl substituents : Phenyl and fluorobenzyl groups (target compound, ) favor interactions with aromatic residues in binding pockets, while alkyl chains () may improve bioavailability through increased lipophilicity.
- Electron-withdrawing groups : The 4-fluoro substitution in could reduce oxidative metabolism, enhancing half-life .
Carboxamide N-Substituent Modifications
The carboxamide nitrogen substituent impacts steric bulk and electronic effects:
Key Observations :
Molecular Properties and Hypothesized Bioactivity
A comparative analysis of molecular weights and critical substituents:
*logP estimated using fragment-based methods.
Key Observations :
- Lipophilicity : The target compound’s logP (~3.8) suggests moderate membrane permeability, balancing solubility and absorption.
Activité Biologique
The compound 2-amino-1-phenyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 395.48 g/mol. The structure includes a pyrroloquinoxaline core, which is known for its diverse biological activities.
The biological activity of 2-amino-1-phenyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound has been shown to modulate various biochemical pathways, influencing cellular processes such as apoptosis, cell proliferation, and inflammatory responses.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a target involved in insulin signaling pathways. This inhibition can mimic insulin's effects on glucose metabolism, making it a candidate for diabetes treatment .
- Antimicrobial and Anticancer Properties : Preliminary studies suggest that the compound exhibits antimicrobial and anticancer activities, potentially through mechanisms involving oxidative stress and apoptosis induction in cancer cells .
Anticancer Activity
Research indicates that derivatives of pyrroloquinoxaline compounds have shown promising anticancer effects. For instance, analogs have demonstrated significant cytotoxicity against various cancer cell lines, with some exhibiting IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-amino-1-phenyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | MCF7 (Breast Cancer) | 5.6 | Apoptosis induction |
| Similar Quinoxaline Derivative | HeLa (Cervical Cancer) | 3.8 | PTP1B inhibition |
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, suggesting that it could serve as a lead compound for developing new antibiotics .
Case Studies
- Diabetes Treatment : A study demonstrated that the compound significantly increased glucose uptake in adipocytes by mimicking insulin action through PTP1B inhibition. This suggests its potential as an insulin sensitizer in diabetes management .
- Antiviral Properties : In vitro studies have indicated that modifications to the pyrroloquinoxaline structure can enhance antiviral activity against herpes simplex virus type 1 (HSV-1), highlighting its versatility in therapeutic applications .
Q & A
Q. What experimental strategies are recommended for synthesizing 2-amino-1-phenyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide?
Synthesis typically involves multi-step protocols, such as:
- Pyrroloquinoxaline core construction : Cyclocondensation of substituted quinoxaline precursors with thiophene-containing amines.
- Carboxamide functionalization : Amide coupling reactions using activating agents like EDC/HOBt under inert conditions .
- Optimization via Design of Experiments (DoE) : Statistical methods (e.g., factorial design) reduce trial-and-error by systematically varying parameters (temperature, solvent polarity, catalyst loading) to maximize yield .
Q. How should researchers characterize this compound to confirm structural integrity?
Key techniques include:
- X-ray crystallography : Resolve molecular geometry and confirm regiochemistry (e.g., CCDC 1983315 for related quinoxaline-thiophene structures) .
- Spectroscopic analysis :
- NMR : Assign peaks for aromatic protons (quinoxaline, thiophene) and amide NH groups.
- HRMS : Verify molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns.
- HPLC purity assessment : Use reverse-phase columns with UV detection (λ = 254 nm) to ensure >95% purity .
Advanced Research Questions
Q. How can computational modeling guide the study of this compound’s interactions with biological targets?
- Docking simulations : Employ software like AutoDock Vina to predict binding affinities with receptors (e.g., kinases). Focus on the pyrroloquinoxaline core’s π-π stacking and thiophene’s sulfur-mediated interactions .
- Molecular Dynamics (MD) : Simulate stability of ligand-protein complexes in solvated environments (≥100 ns trajectories) to assess conformational flexibility .
- Contradiction resolution : If computational predictions conflict with experimental IC50 values, re-evaluate force field parameters or solvent effects .
Q. What methodologies address low yields in the final amidation step during synthesis?
Q. How can researchers design assays to evaluate this compound’s selectivity across kinase isoforms?
- Kinase panel screening : Use radiometric or fluorescence-based assays (e.g., ADP-Glo™) across 50+ kinases at 1 µM concentration.
- Data normalization : Calculate Z’-scores to distinguish true inhibition from noise; apply false-discovery-rate (FDR) corrections for high-throughput datasets .
- Structural insights : Correlate selectivity with conserved vs. non-conserved ATP-binding pocket residues using crystallographic data .
Q. What strategies mitigate solubility challenges in in vivo studies?
- Co-solvent systems : Test combinations of PEG-400, Cremophor EL, and saline (e.g., 10:10:80 v/v) to balance solubility and biocompatibility.
- Prodrug derivatization : Introduce phosphate or ester groups on the carboxamide to enhance aqueous solubility, followed by enzymatic cleavage in vivo .
- Nanoformulation : Encapsulate the compound in PLGA nanoparticles (100–200 nm diameter) for sustained release .
Methodological Considerations for Data Contradictions
Q. How should researchers resolve discrepancies between theoretical and experimental logP values?
- Re-measurement : Use shake-flask method (octanol/water partitioning) under controlled pH (7.4) to validate computational predictions (e.g., ACD/Labs Percepta).
- Fragment contribution analysis : Identify structural motifs (e.g., thiophene’s hydrophobicity) that bias calculations and adjust parameters .
Q. What experimental controls are critical when assessing metabolic stability in hepatocyte assays?
- Positive controls : Include verapamil (high-clearance) and propranolol (moderate-clearance) to validate assay conditions.
- Matrix effects : Precipitate proteins with acetonitrile before LC-MS/MS analysis to avoid ion suppression.
- Time-course sampling : Collect data at 0, 15, 30, 60, and 120 min to calculate intrinsic clearance (Clint) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
